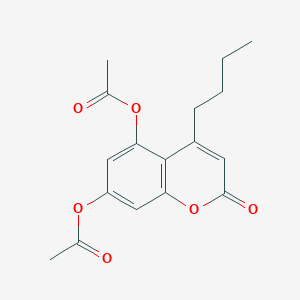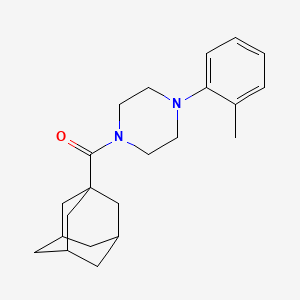
7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE
Overview
Description
7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features an acetyloxy group, which is a functional group with the formula −OCOCH₃, and is known for its role in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE typically involves the reaction of 7-hydroxy-4-butylcoumarin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE undergoes various types of chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding hydroxyl compound.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (pH >9) or aqueous acid (pH <2) can be used for hydrolysis reactions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like acetyl chloride in the presence of a base such as triethylamine can facilitate substitution reactions.
Major Products Formed
Hydrolysis: 7-hydroxy-4-butyl-2-oxo-2H-chromen-5-yl acetate
Oxidation: Various oxidized derivatives, including quinones
Substitution: Compounds with different functional groups replacing the acetyloxy group
Scientific Research Applications
7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release the active hydroxyl compound, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes and lead to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-butyl-2-oxo-2H-chromen-5-yl acetate
- 7-methoxy-4-butyl-2-oxo-2H-chromen-5-yl acetate
- 7-ethoxy-4-butyl-2-oxo-2H-chromen-5-yl acetate
Uniqueness
7-(ACETYLOXY)-4-BUTYL-2-OXO-2H-CHROMEN-5-YL ACETATE is unique due to its specific acetyloxy functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(5-acetyloxy-4-butyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-4-5-6-12-7-16(20)23-15-9-13(21-10(2)18)8-14(17(12)15)22-11(3)19/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNERIYHMQXNJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4609514.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-isobutylbenzenesulfonamide](/img/structure/B4609518.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4609524.png)
![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4609538.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-THIENYLSULFONYL)PIPERAZINO] SULFONE](/img/structure/B4609551.png)
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4609557.png)
![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)
![methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4609568.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4609570.png)
![N-(4-ETHOXYPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4609572.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4609579.png)


